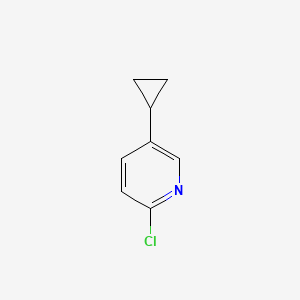
2-Chlor-5-Cyclopropylpyridin
Übersicht
Beschreibung
2-Chloro-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H8ClN . It is used in various chemical reactions and has a molecular weight of 153.61 .
Synthesis Analysis
The synthesis of 2-Chloro-5-cyclopropylpyridine involves several steps. One method involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides . The reaction mixture is heated at 100°C for 1 hour. The mixture is then concentrated and purified by column chromatography over silica gel .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-cyclopropylpyridine consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a cyclopropyl group at the 5th position . It contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
2-Chloro-5-cyclopropylpyridine can undergo various chemical reactions. For instance, it can react with tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in 1,4-dioxane at temperatures between 20 - 100℃ . It can also react with 4-bromophenol and caesium carbonate in NMP at 190℃ .Physical And Chemical Properties Analysis
2-Chloro-5-cyclopropylpyridine is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Arzneimittelsynthese und -entwicklung
2-Chlor-5-Cyclopropylpyridin: wird in der Pharmakologie als Baustein für die Synthese verschiedener Arzneimittelkandidaten verwendet. Seine Struktur dient als Schlüsselzwischenprodukt bei der Konstruktion komplexer Moleküle, die darauf ausgelegt sind, mit biologischen Zielstrukturen zu interagieren. Die Reaktivität der Verbindung ermöglicht die Einführung zusätzlicher funktioneller Gruppen, die zur Entwicklung neuer Pharmakophore mit potenziellen therapeutischen Wirkungen führen können .
Organische Synthese: Kreuzkupplungsreaktionen
In der organischen Chemie wird This compound in Kreuzkupplungsreaktionen eingesetzt, einem grundlegenden Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Verbindung kann als Substrat in palladiumkatalysierten Kupplungsreaktionen fungieren, was zur Synthese von Biarylstrukturen führt, die in vielen Pharmazeutika vorkommen .
Medizinische Chemie: Krebsforschungsforschung
Der Pyridinrest von This compound ist in der medizinischen Chemie von Bedeutung, insbesondere in der Krebsforschungsforschung. Pyridinderivate sind für ihre antiviralen, antimikrobiellen und krebshemmenden Eigenschaften bekannt. Diese Verbindung kann modifiziert werden, um neue Einheiten zu schaffen, die das Wachstum von Krebszellen hemmen .
Arzneimittelforschung: Identifizierung von Leitverbindungen
This compound: spielt in den frühen Stadien der Arzneimittelforschung eine Rolle als Leitverbindung. Seine strukturellen Merkmale machen es zu einem Kandidaten für die Modifikation und Optimierung bei der Suche nach Arzneimitteln mit verbessertem Wirkungs- und Sicherheitsprofil .
Industrielle Anwendungen: Materialwissenschaft
Im Bereich der Materialwissenschaften wird This compound bei der Synthese von fortschrittlichen Materialien verwendet. Seine Einarbeitung in Polymere und Beschichtungen kann wünschenswerte chemische Eigenschaften verleihen, wie z. B. erhöhte Beständigkeit gegen Degradation oder verbesserte elektrische Leitfähigkeit .
Biochemie: Enzymstudien
Diese Verbindung ist auch in der Biochemie für die Untersuchung von Enzym-Substrat-Interaktionen relevant. Sie kann als Substrat oder Inhibitor in enzymatischen Assays dienen und so dazu beitragen, die Wirkmechanismen verschiedener Enzyme zu entschlüsseln, die am Stoffwechsel oder an Krankheitsprozessen beteiligt sind .
Umweltstudien: Abbauwege
Die Umweltforschung verwendet This compound, um die Abbauwege chemischer Schadstoffe zu untersuchen. Das Verständnis, wie diese Verbindung in der Umwelt abgebaut wird, kann die Entwicklung von Bioremediationsstrategien für kontaminierte Standorte unterstützen .
Biochemische Forschung: Analyse von Stoffwechselwegen
Schließlich ist This compound in der biochemischen Forschung für die Analyse von Stoffwechselwegen von Bedeutung. Es kann verwendet werden, um das metabolische Schicksal ähnlicher Verbindungen in lebenden Organismen zu verfolgen, und so Einblicke in die Verarbeitung von Chemikalien auf molekularer Ebene zu liefern .
Safety and Hazards
2-Chloro-5-cyclopropylpyridine is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Relevant Papers Several papers have been published on the synthesis and reactions of 2-Chloro-5-cyclopropylpyridine . These papers provide valuable insights into the properties and potential applications of this compound .
Eigenschaften
IUPAC Name |
2-chloro-5-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPEUGFZZDECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679095 | |
| Record name | 2-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1042986-18-4 | |
| Record name | 2-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)
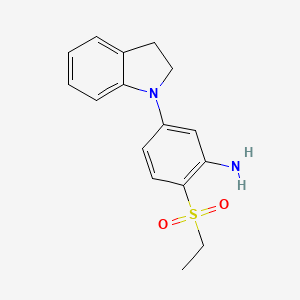

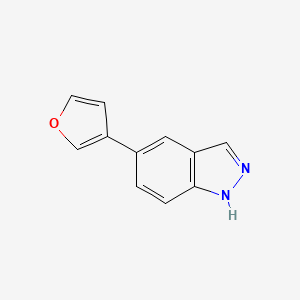

![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)


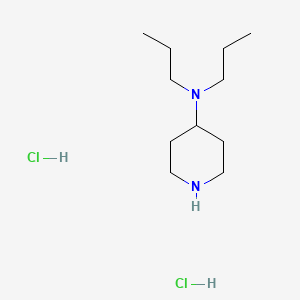
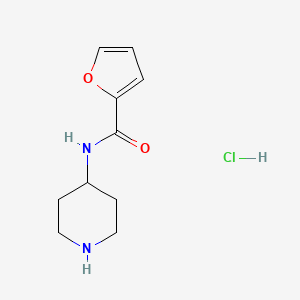
![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)

![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
